Methyl 4-nitrothiophene-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-nitrothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S/c1-11-6(8)5-2-4(3-12-5)7(9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPLDHHOYVTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416068 | |
| Record name | Methyl 4-nitrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24647-78-7 | |
| Record name | Methyl 4-nitrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Nitrothiophene 2 Carboxylate and Its Precursors
Direct Synthetic Routes to Methyl 4-nitrothiophene-2-carboxylate
The most direct approach to this compound involves the nitration of methyl 2-thiophenecarboxylate. Thiophene (B33073) rings are generally reactive towards electrophilic substitution; however, the presence of an electron-withdrawing ester group at the 2-position deactivates the ring and directs incoming electrophiles. The nitration of methyl 2-thiophenecarboxylate typically yields a mixture of isomers, primarily the 4-nitro and 5-nitro derivatives.
The regioselectivity of this reaction is highly dependent on the nitrating agent and reaction conditions. Common nitrating agents include nitric acid in the presence of a strong acid catalyst like sulfuric acid, or milder reagents such as nitric acid in acetic anhydride (B1165640). The use of mixed acid (HNO₃/H₂SO₄) can lead to vigorous and sometimes uncontrollable reactions with thiophene derivatives, making milder conditions preferable for achieving better selectivity and safety. stackexchange.com
A typical procedure involves the slow addition of a nitrating agent to a solution of methyl 2-thiophenecarboxylate in a suitable solvent at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction. The ratio of the 4-nitro to 5-nitro isomer can be influenced by factors such as the concentration of reagents, reaction time, and temperature.
Precursor Synthesis and Functionalization Leading to this compound
Given the challenges in achieving high regioselectivity in the direct nitration of methyl 2-thiophenecarboxylate, multi-step synthetic routes starting from specifically functionalized precursors are often employed. These methods offer greater control over the final product's structure.
Synthesis of Methyl 5-chloro-4-nitrothiophene-2-carboxylate as an Intermediate
One of the most effective strategies for the regioselective synthesis of this compound involves the use of Methyl 5-chloro-4-nitrothiophene-2-carboxylate as a key intermediate. This compound serves as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. glpbio.comlookchem.com The chloro and nitro groups on the thiophene ring provide handles for further chemical transformations. glpbio.comlookchem.com
The synthesis of this intermediate typically starts with the chlorination and subsequent nitration of a suitable thiophene precursor. The presence of the chloro group at the 5-position effectively blocks this site from electrophilic attack during the nitration step, thereby directing the nitro group to the 4-position with high selectivity.
Nitration Strategies for Thiophene-2-carboxylate (B1233283) Derivatives
The nitration of thiophene-2-carboxylate derivatives is a critical step in many synthetic pathways. The electron-withdrawing nature of the carboxylate group at the 2-position deactivates the thiophene ring towards electrophilic substitution and primarily directs the incoming nitro group to the 4- and 5-positions. The ratio of these isomers is influenced by the specific reaction conditions.
Milder nitrating agents are often preferred to avoid degradation of the sensitive thiophene ring. stackexchange.com Reagents such as copper nitrate (B79036) or nitric acid in trifluoroacetic anhydride have been reported to be effective for the nitration of thiophenes. stackexchange.com The choice of solvent can also play a crucial role in the outcome of the reaction.
| Nitrating Agent | Typical Conditions | Outcome |
| HNO₃ / H₂SO₄ | Concentrated acids, low temperature | Can be too harsh, leading to degradation |
| HNO₃ / Acetic Anhydride | Low temperature | Milder conditions, can improve selectivity |
| Copper Nitrate | - | Mild nitrating agent |
| HNO₃ / Trifluoroacetic Anhydride | - | Effective for nitrating thiophenes |
Interactive Data Table: Nitration Conditions for Thiophene Derivatives
Derivatization from Other Nitrothiophene Precursors
An alternative and highly regioselective route to this compound involves the derivatization of other pre-functionalized nitrothiophene precursors. A key example is the reductive dechlorination of Methyl 5-chloro-4-nitrothiophene-2-carboxylate. This strategy leverages the predictable synthesis of the chloro-substituted intermediate to ensure the desired placement of the nitro group.
The selective removal of the chlorine atom at the 5-position can be achieved through various catalytic hydrogenation methods. For instance, using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source can effectively cleave the C-Cl bond while leaving the nitro group intact. This approach offers a clean and efficient way to access the target molecule with high purity.
Optimization of Reaction Conditions for Synthetic Pathways
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing the formation of unwanted byproducts. Key parameters that are typically optimized include:
Temperature: Nitration reactions are often exothermic, and careful temperature control is crucial to prevent side reactions and ensure safety. Lower temperatures generally favor higher selectivity.
Concentration of Reagents: The molar ratios of the substrate, nitrating agent, and any catalysts must be carefully controlled to achieve the desired outcome.
Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and selectivity.
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize the yield of the desired product and minimize the formation of degradation products.
Catalyst: In catalytic reactions, such as reductive dechlorination, the choice of catalyst, catalyst loading, and reaction conditions (e.g., hydrogen pressure) are critical for efficient and selective transformation.
Large-Scale Preparations and Yield Optimization
Transitioning the synthesis of this compound from a laboratory scale to a large-scale industrial process presents several challenges that require careful consideration for yield optimization and safety.
For direct nitration routes, the highly exothermic nature of the reaction necessitates efficient heat management systems to prevent thermal runaway. Continuous flow reactors can offer significant advantages over traditional batch reactors in this regard, providing better temperature control and improved safety.
Furthermore, the economic viability of a large-scale process depends on the cost and availability of starting materials, the efficiency of each synthetic step, and the ease of product isolation and purification. Process analytical technology (PAT) can be implemented to monitor critical process parameters in real-time, allowing for better control and optimization of the manufacturing process. The use of robust and scalable purification techniques, such as crystallization, is also essential for obtaining the final product with the required purity on an industrial scale.
Reactivity and Reaction Mechanisms of Methyl 4 Nitrothiophene 2 Carboxylate
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl systems bearing strong electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.orglibretexts.org In the case of Methyl 4-nitrothiophene-2-carboxylate, the nitro and carboxylate groups activate the ring, making it susceptible to nucleophilic attack. wikipedia.orgnih.gov
The nitro group is one of the most powerful activating groups for SNAr reactions. researchgate.net While halogens are more common leaving groups, a nitro group can also be displaced by a variety of strong nucleophiles, especially when it is attached to a highly electron-deficient ring system. wikipedia.orgnih.gov The electron-deficient nature of the thiophene (B33073) ring in this compound facilitates the attack of nucleophiles, leading to the substitution of the nitro group at the C4 position.
Common nucleophiles that can participate in such reactions include alkoxides, phenoxides, thiolates, and amines. The general reaction involves the attack of the nucleophile at the carbon atom bearing the nitro group, followed by the departure of the nitrite (B80452) ion.
Table 1: Representative SNAr Reactions of this compound
| Nucleophile (Nu-) | Reagent Example | Product |
|---|---|---|
| Methoxide | Sodium Methoxide (NaOCH3) | Methyl 4-methoxythiophene-2-carboxylate |
| Ethoxide | Sodium Ethoxide (NaOCH2CH3) | Methyl 4-ethoxythiophene-2-carboxylate |
| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | Methyl 4-(phenylthio)thiophene-2-carboxylate |
| Pyrrolidine | Pyrrolidine | Methyl 4-(pyrrolidin-1-yl)thiophene-2-carboxylate |
This table is illustrative and based on the established reactivity of nitroaromatic compounds in SNAr reactions.
The mechanism for SNAr reactions in substituted nitrothiophenes has been investigated through computational studies, particularly using Density Functional Theory (DFT). nih.gov For thiophene derivatives with similar substitution patterns, the reaction is confirmed to proceed through a stepwise pathway. nih.gov
The process can be detailed as follows:
Formation of the Meisenheimer Complex: The resulting Meisenheimer complex is stabilized by the delocalization of the negative charge across the electron-withdrawing substituents. The nitro and carboxylate groups play a crucial role in stabilizing this intermediate, thereby lowering the activation energy of the addition step. libretexts.org
Elimination of the Leaving Group: The aromaticity of the thiophene ring is restored through the elimination of the leaving group (the nitro group as a nitrite ion, NO2-). In reactions involving amine nucleophiles, this elimination can be catalyzed by a second molecule of the amine, which acts as a base to facilitate proton transfer and subsequent departure of the leaving group. nih.gov Computational studies on related 2-methoxy-3-X-5-nitrothiophenes have shown that pathways catalyzed by excess nucleophile have significantly lower energy barriers than uncatalyzed routes. nih.gov
Diels-Alder (DA) Reactions and Cycloaddition Chemistry
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as a dienophile, to form a cyclohexene (B86901) derivative. wikipedia.org The reaction's facility is governed by the electronic nature of the reactants; it is generally accelerated when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. youtube.com
While the thiophene ring contains two double bonds and can, in principle, act as a diene, its aromatic character makes it a relatively unreactive diene in standard Diels-Alder reactions. rsc.org However, the electronic nature of this compound allows it to function effectively as a dienophile. The potent electron-withdrawing effects of the nitro and methyl carboxylate groups render the C4=C5 double bond electron-poor, a key characteristic of a reactive dienophile. masterorganicchemistry.com This heightened electrophilicity makes it susceptible to attack by electron-rich dienes. Its reactivity is analogous to other well-known electron-deficient dienophiles, such as nitroalkenes, which readily participate in Diels-Alder reactions. nih.govnih.gov
When an unsymmetrical dienophile like this compound reacts with an unsymmetrical diene, the formation of multiple regioisomers is possible. masterorganicchemistry.com The outcome of the reaction, or its regioselectivity, is primarily governed by electronic effects. youtube.com The partial positive and negative charges on the termini of the diene and dienophile align to favor the formation of one constitutional isomer over others. youtube.com For instance, in a reaction with a 1-substituted diene (bearing an electron-donating group), the "ortho" and "para" adducts are typically favored, while the "meta" product is disfavored. masterorganicchemistry.com
Table 2: Potential Regioisomers in the Diels-Alder Reaction with 1-Methoxy-1,3-butadiene
| Diene | Dienophile | Major Regioisomers ("ortho"/"para" type) | Minor Regioisomer ("meta" type) |
|---|
This table illustrates the principle of regioselectivity. The numbering refers to the newly formed six-membered ring.
Furthermore, Diels-Alder reactions are stereoselective. The relative orientation of the diene and dienophile in the transition state determines the stereochemistry of the product. There is often a preference for the endo product over the exo product. This preference is explained by "secondary orbital interactions," where the p-orbitals of the substituent on the dienophile can overlap favorably with the p-orbitals of the diene in the endo transition state, providing additional stabilization.
The reactivity and selectivity of Diels-Alder reactions are rationalized at a molecular level by Frontier Molecular Orbital (FMO) theory. rsc.org For a normal-electron-demand Diels-Alder reaction, the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
In this compound, the electron-withdrawing nitro and carboxylate groups significantly lower the energy of the LUMO. researchgate.net This reduction in the LUMO energy decreases the energy gap between the dienophile's LUMO and the HOMO of a potential diene partner. A smaller HOMO-LUMO gap leads to a stronger orbital interaction, a lower activation energy, and consequently, a faster reaction rate.
Modern computational chemistry, using methods like Density Functional Theory (DFT), provides a more quantitative understanding. mdpi.comnih.gov These calculations can be used to model the transition states for different reaction pathways (i.e., leading to different regio- or stereoisomers), determine their respective activation energies, and predict the major product with high accuracy. nih.govnih.gov Such theoretical studies confirm that the high electrophilicity of nitro-substituted aromatic systems makes them potent dienophiles in cycloaddition chemistry. nih.gov
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. However, the thiophene ring in this compound is heavily deactivated due to the powerful electron-withdrawing nature of both the nitro (-NO₂) and methoxycarbonyl (-COOCH₃) substituents. Thiophene itself is generally more reactive than benzene (B151609) towards electrophiles, but this inherent reactivity is substantially diminished in this case. google.commdpi.com
The directing effects of the substituents determine the position of any potential substitution. The methoxycarbonyl group at C2 directs incoming electrophiles to the C5 position (meta to itself), while the nitro group at C4 also directs to the C5 position (ortho to itself). Therefore, any successful electrophilic substitution is strongly directed to the C5 position, the only available site on the ring.
Despite this regioselectivity, the high degree of deactivation makes such reactions challenging to achieve. Standard electrophilic substitution reactions like nitration or halogenation, which are common for benzene and less substituted thiophenes, require harsh conditions for this substrate and may lead to low yields or decomposition. masterorganicchemistry.comlibretexts.orglibretexts.orgrsc.org For instance, the nitration of benzo[b]thiophen-2-carboxylic acid, a related but less deactivated system, results in substitution on the benzene ring and can even lead to the displacement of the carboxy group under certain conditions. rsc.org For this compound, forcing conditions would be necessary, and specific, high-yielding examples of electrophilic aromatic substitution on this compound are not extensively documented in the literature.
Table 1: Directing Effects of Substituents on the Thiophene Ring
| Substituent Group | Position | Type | Activating/Deactivating | Directing Influence |
|---|---|---|---|---|
| -COOCH₃ | C2 | Electron-Withdrawing | Deactivating | C5 (meta) |
| -NO₂ | C4 | Electron-Withdrawing | Deactivating | C3, C5 (ortho, para) |
| Combined Effect | C2, C4 | Strongly Deactivating | C5 |
Functional Group Transformations and Derivatization Strategies
Given the inertness of the thiophene ring to electrophilic attack, derivatization strategies for this compound primarily focus on the transformations of its existing functional groups.
The methyl ester group can be readily hydrolyzed under basic conditions, a process known as saponification. youtube.com Treatment with a strong base, such as sodium hydroxide (B78521) or lithium hydroxide in an aqueous or mixed aqueous-organic solvent system, leads to the nucleophilic acyl substitution at the carbonyl carbon. This reaction proceeds through a tetrahedral intermediate to yield the corresponding carboxylate salt, 4-nitrothiophene-2-carboxylate. Subsequent acidification of the reaction mixture protonates the carboxylate to furnish the free carboxylic acid, 4-nitrothiophene-2-carboxylic acid.
Transesterification, the conversion of one ester to another, can also be achieved. This typically involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) and an acid catalyst would lead to an equilibrium with ethyl 4-nitrothiophene-2-carboxylate.
The nitro group is a versatile functional group that can be readily reduced to an amino group, providing a key intermediate, methyl 4-aminothiophene-2-carboxylate, for further synthesis. sigmaaldrich.com This transformation is typically highly efficient and can be achieved with excellent chemoselectivity, leaving the ester group intact.
Commonly employed methods involve catalytic hydrogenation or the use of dissolving metals in acidic media. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is a clean and effective method. google.comescholarship.org Alternatively, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are classic and reliable reagents for this reduction. biosynth.com These methods are well-suited for substrates bearing ester functionalities, as the ester is generally stable under these reductive conditions. The resulting aminothiophene is a valuable building block for the synthesis of more complex heterocyclic systems and pharmaceutical agents. ganeshremedies.com
Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Description | Selectivity over Ester |
|---|---|---|
| H₂ / Pd/C | Catalytic Hydrogenation | High |
| H₂ / Raney Ni | Catalytic Hydrogenation | High |
| Fe / HCl | Dissolving Metal Reduction | High |
| SnCl₂ / HCl | Dissolving Metal Reduction | High |
The carboxylate group, either as the initial methyl ester or as the carboxylic acid obtained after hydrolysis, can be transformed into other functional groups.
One important transformation is the reduction of the ester to a primary alcohol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester and the nitro group, more selective reagents can be employed. The reduction of the carboxylate functionality to the corresponding alcohol, (4-nitrothiophen-2-yl)methanol, provides a useful synthetic intermediate. biosynth.comchemscene.com
Alternatively, the carboxylic acid (obtained via hydrolysis) can be converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.org This acyl chloride is a versatile intermediate that can react with various nucleophiles. For example, reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding primary, secondary, or tertiary amides, such as 4-nitrothiophene-2-carboxamide. biosynth.com
Cascade Reactions and Multi-Component Processes
Cascade reactions, where a single reaction setup initiates a sequence of transformations to build complex molecules, and multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly efficient synthetic strategies. chemrxiv.orgnih.gov
While the synthesis of substituted thiophenes often employs multi-component strategies like the Gewald reaction, the participation of pre-functionalized thiophenes such as this compound in subsequent cascade or multi-component reactions is less common. mdpi.combeilstein-journals.org The electron-deficient nature of the thiophene ring in this molecule could potentially allow it to act as a dienophile in Diels-Alder reactions, which can be the initial step of a cascade sequence. researchgate.net For instance, nitro-substituted thiophenes have been shown to react with dienes. researchgate.net However, specific and well-established cascade or multi-component processes starting from this compound are not widely reported in the chemical literature. Research in this area may focus on leveraging the reactivity of the functional groups, for example, by reducing the nitro group to an amine, which can then participate in an in-situ cyclization or condensation cascade. chemrxiv.org
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary tool for determining the precise structure of Methyl 4-nitrothiophene-2-carboxylate, offering insights into the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound displays distinct signals that correspond to the different types of protons in the molecule. The protons on the thiophene (B33073) ring are expected to appear as doublets in the aromatic region of the spectrum. Due to the electron-withdrawing effects of the nitro (-NO₂) and methyl carboxylate (-COOCH₃) groups, these protons are deshielded and their signals are shifted downfield. The methyl group of the ester typically appears as a sharp singlet at a higher field, around 3.9 ppm. The two aromatic protons on the thiophene ring would show signals in the range of 7.5 to 8.5 ppm.
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Thiophene-H (at C3) | 7.5 - 8.5 | Doublet (d) | Shift is influenced by the adjacent ester group. |
| Thiophene-H (at C5) | 7.8 - 8.8 | Doublet (d) | Shift is significantly influenced by the adjacent nitro group. |
| Methyl (-OCH₃) | ~3.9 | Singlet (s) | Represents the three protons of the methyl ester group. |
In the ¹³C NMR spectrum, each carbon atom in a unique electronic environment produces a separate signal. For this compound, distinct peaks are observed for the carbons of the thiophene ring, the carbonyl carbon of the ester, and the methyl carbon. The carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of 160-170 ppm. docbrown.info The carbons of the thiophene ring are found in the aromatic region (120-150 ppm), with their exact shifts influenced by the attached nitro and carboxylate substituents. The methyl carbon of the ester gives a signal at a much higher field, generally around 52 ppm. docbrown.info
Interactive Data Table: Predicted ¹³C NMR Spectral Data
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 160 - 170 | Carbon of the methyl ester group. |
| Thiophene Ring Carbons | 120 - 150 | Four distinct signals for the carbons in the thiophene ring. |
| Methyl Carbon (-OCH₃) | ~52 | Carbon of the methyl group in the ester. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound. For this compound, with a molecular formula of C₆H₅NO₄S, the exact mass can be calculated and then compared to the experimental value. chemnet.com This technique is essential for confirming the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the neutral molecule is 187.0045 g/mol .
GC-MS is a powerful hybrid technique used to separate and identify individual components within a chemical mixture. phcogj.com In the context of synthesizing this compound, GC-MS can be used to monitor the reaction progress and identify the final product, as well as any byproducts or isomers. researchgate.net The compound is first separated from the mixture on the gas chromatography column, and its retention time is recorded. Subsequently, the mass spectrometer provides a mass spectrum of the eluted compound, showing its molecular ion peak and a characteristic fragmentation pattern that serves as a molecular fingerprint for unambiguous identification. nih.govnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) spectroscopy, probes the vibrational modes of molecules, providing valuable information about the functional groups present.
The IR spectrum of this compound is characterized by several key absorption bands. The strong carbonyl (C=O) stretching vibration of the ester group is typically observed in the region of 1720-1740 cm⁻¹. libretexts.org The nitro group (-NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹. globalresearchonline.net The aromatic C-H stretching vibrations of the thiophene ring are expected to appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ range. vscht.cziosrjournals.org
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester (-COOCH₃) | C=O Stretch | 1720 - 1740 |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1560 |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1300 - 1360 |
| Thiophene Ring | Aromatic C-H Stretch | 3000 - 3100 |
| Thiophene Ring | C=C Ring Stretch | 1400 - 1600 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features: the methyl ester, the nitro group, and the thiophene ring.
The presence of the nitro group (-NO₂) is unequivocally identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is observed between 1360-1290 cm⁻¹. For aromatic nitro compounds, these bands are often found at the lower end of these ranges.
The methyl ester functionality (-COOCH₃) gives rise to a very strong and sharp absorption band for the carbonyl (C=O) stretch, which is expected in the range of 1735-1750 cm⁻¹ for saturated esters. The C-O single bond stretching vibrations of the ester group also produce strong bands, typically in the 1300-1000 cm⁻¹ region.
The thiophene ring, an aromatic heterocycle, contributes to the spectrum with C-H stretching vibrations typically appearing above 3000 cm⁻¹. The C=C stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiophene ring, is generally weaker and can be found in the fingerprint region.
A summary of the expected characteristic FT-IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |
| Methyl Ester (-COOCH₃) | C=O Stretch | 1750 - 1735 | Strong, Sharp |
| Methyl Ester (-COOCH₃) | C-O Stretch | 1300 - 1000 | Strong |
| Thiophene Ring | Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Thiophene Ring | Aromatic C=C Stretch | 1600 - 1400 | Medium-Weak |
| Thiophene Ring | C-S Stretch | Fingerprint Region | Weak |
Raman Spectroscopy
Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of an organic molecule is determined by its chromophores, which are the parts of the molecule that absorb light.
In this compound, the key chromophores are the nitrated thiophene ring and the carboxylate group. The presence of the nitro group, a strong electron-withdrawing group, and the ester group, in conjugation with the thiophene ring, is expected to give rise to characteristic electronic transitions. The most significant transitions for this type of molecule are typically π → π* and n → π* transitions. nih.gov
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (for example, on the oxygen atoms of the nitro or ester group) to a π* antibonding orbital. These transitions are typically of lower intensity. The conjugation within the molecule tends to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift).
| Type of Transition | Description | Expected Wavelength Region |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the conjugated system. | Near UV (200-400 nm) |
| n → π | Excitation of a non-bonding electron (from O atoms in NO₂ or COOR) to a π antibonding orbital. | Near UV (200-400 nm) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. oregonstate.educhemscene.com This provides a direct verification of the compound's empirical and molecular formula. For this compound, with the molecular formula C₆H₅NO₄S, the theoretical elemental composition can be calculated. Experimental determination of these percentages through combustion analysis serves to confirm the purity and identity of a synthesized sample.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 38.50 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.69 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.48 |
| Oxygen | O | 15.999 | 4 | 63.996 | 34.19 |
| Sulfur | S | 32.06 | 1 | 32.06 | 17.14 |
| Total | 187.169 | 100.00 |
Crystallographic Analysis and Intermolecular Interactions
Single Crystal X-ray Diffraction Studies of Methyl 4-nitrothiophene-2-carboxylate Derivatives
For instance, in the closely related compound, Methyl 3-aminothiophene-2-carboxylate, X-ray diffraction analysis shows a monoclinic crystal system with the P21/c space group. mdpi.com Such studies on analogous compounds provide a foundational understanding of how the thiophene (B33073) ring, substituted with a carboxylate group, behaves in a crystal lattice. The planarity of the thiophene ring and the orientation of the methyl carboxylate group are key conformational features determined by these studies.
In nitro-substituted aromatic compounds, the nitro group's orientation relative to the aromatic ring is a critical parameter. In many structures, the nitro group is nearly coplanar with the adjacent ring, a conformation that can be influenced by both intramolecular and intermolecular forces. nih.gov For this compound, it is anticipated that the nitro group and the thiophene ring would also adopt a near-coplanar arrangement to maximize electronic conjugation, although slight twisting may occur to alleviate steric hindrance.
Table 1: Representative Crystallographic Data for a Related Thiophene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.8970(12) |
| b (Å) | 13.6210(11) |
| c (Å) | 11.8420(13) |
| β (°) | 115.860(3) |
| V (ų) | 1872.0(3) |
| Z | 4 |
| Data for a novel dihydropyrimidine (B8664642) derivative bearing a carbamoyl (B1232498) moiety. researchgate.net |
Role of Hydrogen Bonding in Crystal Structures
Hydrogen bonding plays a pivotal role in the crystal engineering of many organic molecules. In derivatives of this compound that contain hydrogen bond donors, such as an amino group, extensive hydrogen bonding networks are observed. For example, in Methyl 3-aminothiophene-2-carboxylate, molecules are linked through N–H⋯O and N–H⋯N hydrogen bond interactions. mdpi.com
However, for this compound itself, which lacks conventional hydrogen bond donors, the role of classical hydrogen bonding is diminished. Instead, weaker C–H⋯O interactions are expected to be present. The hydrogen atoms on the thiophene ring and the methyl group can act as weak donors, forming interactions with the oxygen atoms of the nitro and carboxylate groups of neighboring molecules. These C–H⋯O interactions, although weaker than conventional hydrogen bonds, can collectively contribute significantly to the stability of the crystal lattice, often forming chains or sheets of molecules. nih.gov
π-π Stacking Interactions and Aromatic Interactions
Aromatic rings, such as the thiophene ring in this compound, have a propensity to engage in π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. In the solid state, these interactions are a major driving force for the assembly of aromatic molecules.
Conformational Analysis in the Solid State
The conformation of a molecule in the solid state can differ from its preferred conformation in solution or the gas phase due to the constraints of the crystal lattice. For this compound, the key conformational features are the orientation of the nitro and methyl carboxylate groups relative to the thiophene ring.
Based on studies of similar compounds, it is likely that the thiophene ring itself is largely planar. The methyl carboxylate group may exhibit some degree of rotational freedom around the C-C single bond connecting it to the ring. However, in the solid state, its conformation will be fixed to optimize packing and intermolecular interactions. The interplay between intramolecular steric effects and intermolecular packing forces determines the final observed conformation. nih.gov It is plausible that the molecule adopts a conformation that allows for efficient π-π stacking and the formation of weak C–H⋯O hydrogen bonds.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic structure of molecules. For a molecule like Methyl 4-nitrothiophene-2-carboxylate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms. youtube.com These calculations would yield precise bond lengths, bond angles, and dihedral angles.
Based on studies of related thiophene (B33073) derivatives, it is expected that the thiophene ring would be largely planar. nih.gov The presence of the nitro group (-NO2) and the methyl carboxylate group (-COOCH3) as substituents would influence the electronic distribution and geometry of the ring. For instance, in a study of 3-(4-nitrophenyl)thiophene, DFT calculations revealed the planarity of the thiophene and benzene (B151609) rings, with a specific dihedral angle between them. youtube.com Similar calculations for this compound would elucidate the orientation of the substituent groups relative to the thiophene ring.
The electronic structure analysis would provide insights into the distribution of electrons within the molecule, highlighting the electron-withdrawing nature of the nitro and carboxylate groups, which would significantly impact the molecule's reactivity.
Table 1: Representative Theoretical Bond Lengths and Angles for a Thiophene Derivative (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=C | 1.37 | C-C-S | 111.5 |
| C-C | 1.42 | C-S-C | 92.2 |
| C-S | 1.71 | C-C-C | 112.4 |
Note: This table is illustrative and based on general values for thiophene rings. Specific values for this compound would require dedicated DFT calculations.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the electron-withdrawing nitro and carboxylate groups are expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap, indicating a high potential for chemical reactivity. nih.govmdpi.com For comparison, a computational study on Methyl-3-aminothiophene-2-carboxylate reported a HOMO-LUMO gap of approximately 4.537 eV, suggesting high chemical reactivity. mdpi.com
Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: These are hypothetical values to illustrate the concept. Actual values for this compound would need to be determined through specific calculations.
Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. ymerdigital.com It illustrates the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. mdpi.com
For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro and carboxylate groups, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the thiophene ring and the carbon atom of the carboxyl group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. Studies on other nitro-aromatic compounds have confirmed that the nitro group creates a significant electron-deficient region on the aromatic ring, enhancing its reactivity towards nucleophiles. mdpi.com
Fukui Functions and Local Reactivity Descriptors
Fukui functions are local reactivity descriptors derived from DFT that quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. ymerdigital.commdpi.com They provide a more quantitative prediction of reactivity at the atomic level than MEP maps.
There are three main types of Fukui functions:
f+ : for nucleophilic attack (electron acceptance)
f- : for electrophilic attack (electron donation)
f0 : for radical attack
By calculating the Fukui functions for each atom in this compound, one could precisely identify the most probable sites for different types of reactions. It is anticipated that the carbon atoms of the thiophene ring and the nitrogen atom of the nitro group would have significant f+ values, indicating their susceptibility to nucleophilic attack. The sulfur atom and the oxygen atoms of the substituents would likely show higher f- values, marking them as potential sites for electrophilic attack.
Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.
Vibrational Frequencies: DFT calculations can be used to predict the infrared (IR) and Raman spectra of this compound. youtube.com By calculating the harmonic vibrational frequencies, one can assign the characteristic vibrational modes of the molecule, such as the stretching and bending of the C-H, C=C, C-S, N-O, and C=O bonds. youtube.com These theoretical spectra can be a valuable tool for interpreting experimental spectroscopic data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). youtube.com For this compound, these calculations would predict the chemical shifts for the protons and carbons of the thiophene ring, the methyl group, and the carboxyl group. These predicted values, when compared to experimental NMR data, can aid in the structural elucidation of the compound.
Solvent Effects on Molecular Properties and Reactivity using Continuum Models
Chemical reactions are often carried out in a solvent, which can significantly influence the properties and reactivity of the solute molecule. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. qnl.qa
By performing DFT calculations with a PCM, one can investigate how the molecular geometry, electronic structure, and reactivity of this compound are affected by different solvents. For instance, a polar solvent would be expected to stabilize charged or highly polar species, potentially altering the HOMO-LUMO gap and the energies of reaction intermediates and transition states. A study on nitro-substituted pyridocoumarins demonstrated the significant influence of solvent polarity on their spectral properties, which was successfully modeled using TD-DFT with an IEFPCM implicit solvation approach. qnl.qa
Reaction Pathway and Transition State Analysis for Mechanistic Understanding
Computational chemistry can be used to explore the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.
For reactions involving this compound, such as nucleophilic aromatic substitution, computational analysis could be used to elucidate the reaction mechanism. researchgate.net By calculating the energies of the transition states for different possible pathways, one could determine the most favorable reaction mechanism. This type of analysis provides a deep, molecular-level understanding of how the reaction proceeds. masterorganicchemistry.com
Inability to Fulfill Request Due to Lack of Specific Research Data
Following a comprehensive search of scientific databases and scholarly publications, it has been determined that there is no publicly available research specifically detailing the computational modeling of intermolecular interactions in the crystal structure of "this compound."
The explicit instructions for the article required a thorough analysis based on detailed research findings and data tables, focusing exclusively on the aforementioned compound. The structured outline, particularly section 6.8, necessitated access to studies involving techniques such as Hirshfeld surface analysis, density functional theory (DFT) calculations of interaction energies, and other computational methods applied to the crystal structure of this compound.
Despite extensive searches for the crystal structure and any associated computational analyses, no relevant studies for this specific molecule could be located. The available literature discusses related thiophene derivatives, but per the strict content exclusions, this information cannot be used as a substitute.
Therefore, without the foundational scientific data on the computational investigation of intermolecular interactions for "this compound," it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and the specific constraints of the prompt.
Applications in Advanced Organic Synthesis and Material Science Research
Building Block for Fused Heterocyclic Systems
The structural framework of methyl 4-nitrothiophene-2-carboxylate is particularly well-suited for the construction of fused heterocyclic systems. These systems are of significant interest due to their unique electronic properties and potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis of Thieno[3,2-b]thiophenes
Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds that have been extensively studied for their applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of substituted thieno[3,2-b]thiophenes can be achieved from derivatives of this compound. For instance, methyl 5-formyl-4-nitrothiophene-2-carboxylate, which can be prepared from the parent compound, reacts with methyl thioglycolate or 2-mercaptoacetone in the presence of a base such as potassium carbonate to directly form 2,5-disubstituted thieno[3,2-b]thiophenes. chemicalbook.commdpi.com This reaction proceeds through a nucleophilic aromatic substitution of the nitro group, followed by an intramolecular condensation reaction.
A general reaction scheme for this synthesis is presented below:
| Reactant 1 | Reactant 2 | Conditions | Product |
| Methyl 5-formyl-4-nitrothiophene-2-carboxylate | Methyl thioglycolate | K₂CO₃ | 2,5-disubstituted thieno[3,2-b]thiophene (B52689) |
| Methyl 5-formyl-4-nitrothiophene-2-carboxylate | 2-Mercaptoacetone | K₂CO₃ | 2,5-disubstituted thieno[3,2-b]thiophene |
Synthesis of Thieno[3,2-d]chemicalbook.comorganic-chemistry.orgresearchgate.netthiadiazole Derivatives
While a direct synthesis of thieno[3,2-d] chemicalbook.comorganic-chemistry.orgresearchgate.netthiadiazole derivatives from this compound is not extensively documented, a plausible synthetic route can be envisioned through the transformation of the nitro group. The nitro group can be readily reduced to an amino group, yielding methyl 4-aminothiophene-2-carboxylate. This amino-ester derivative is a versatile precursor for the synthesis of various fused heterocyclic systems. The synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives, which are structurally related to thieno[3,2-d]thiadiazoles, has been reported from aminothiophene precursors. nih.gov By analogy, the reaction of methyl 4-aminothiophene-2-carboxylate with appropriate reagents, such as thiocarbonyl compounds, could lead to the formation of the thieno[3,2-d] chemicalbook.comorganic-chemistry.orgresearchgate.netthiadiazole ring system.
Synthesis of Thienopyrrole Derivatives
Thienopyrrole derivatives are another class of fused heterocyclic compounds with interesting electronic and biological properties. Similar to the synthesis of thieno-thiadiazoles, the synthesis of thienopyrroles from this compound would likely proceed through the initial reduction of the nitro group to an amine. The resulting methyl 4-aminothiophene-2-carboxylate can then be utilized in various synthetic strategies to construct the pyrrole (B145914) ring fused to the thiophene (B33073) core. For instance, condensation reactions with dicarbonyl compounds or other suitable reagents can lead to the formation of the thienopyrrole scaffold. The synthesis of various pyrrole derivatives functionalized with thiophenes has been documented, highlighting the utility of aminothiophene precursors in constructing these fused systems.
Precursor for Benzo[b]thiophenes
Benzo[b]thiophenes are important structural motifs found in numerous pharmaceuticals and biologically active compounds. The synthesis of benzo[b]thiophene derivatives can be achieved through various synthetic routes, and nitro-substituted aromatic compounds can serve as precursors. organic-chemistry.orgresearchgate.netnih.gov For example, synthetic strategies involving the displacement of a nitro group on an aromatic ring by a sulfur nucleophile, followed by intramolecular cyclization, can lead to the formation of the benzo[b]thiophene ring system. While a direct conversion of this compound to a benzo[b]thiophene has not been explicitly detailed, its chemical functionalities suggest its potential as a starting material in multi-step synthetic sequences aimed at constructing more complex benzo[b]thiophene derivatives.
Intermediates for Design and Synthesis of Novel Molecular Scaffolds
The chemical reactivity of this compound makes it a valuable intermediate in the design and synthesis of novel molecular scaffolds, particularly those with potential biological activity. mdpi.comresearchgate.net The nitro group can be transformed into a variety of other functional groups, such as amines, which then serve as handles for further molecular elaboration. For example, the reduction of the nitro group to an amine provides a key intermediate, methyl 4-aminothiophene-2-carboxylate, which can be further functionalized to build complex molecular architectures. These scaffolds can be designed to interact with specific biological targets, leading to the development of new therapeutic agents. The thiophene ring itself is a known bioisostere of the benzene (B151609) ring and is often incorporated into drug candidates to modulate their physicochemical and pharmacological properties.
Applications in Specialty Chemical Synthesis
Beyond its use in the synthesis of fused heterocyclic systems and novel molecular scaffolds, this compound and its derivatives find applications in the synthesis of various specialty chemicals.
One notable application is in the synthesis of azo dyes. sapub.orgscilit.comresearchgate.net The amino derivative, obtained by the reduction of the nitro group, can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes with different colors and properties. Thiophene-based azo dyes are known for their bright colors and good fastness properties, making them suitable for dyeing various materials.
Furthermore, thiophene derivatives, in general, have been utilized in the development of agrochemicals. beilstein-journals.org The specific use of this compound in this field is less documented, but its potential as a building block for more complex molecules suggests that it could be a valuable intermediate in the synthesis of novel pesticides and herbicides. The diverse functionalities present in the molecule allow for the introduction of various pharmacophores relevant to agrochemical activity.
Potential in Functional Organic Materials Development
The structural framework of this compound serves as a valuable platform for the synthesis of advanced functional organic materials. While not typically used as a final material itself, its true potential lies in its role as a precursor to larger, conjugated systems with desirable electronic and optical properties.
A significant application is in the synthesis of thieno[3,2-b]thiophene derivatives. mdpi.comresearchgate.net The thieno[3,2-b]thiophene core is a highly sought-after building block for organic electronics, including organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The reactivity of the nitro group on the thiophene ring is key to this transformation. Through nucleophilic aromatic substitution (SNAr), the nitro group can be displaced by sulfur-containing nucleophiles (thiolates), initiating a cyclization reaction that forms the fused thieno[3,2-b]thiophene ring system. mdpi.comresearchgate.net
This synthetic strategy allows for the construction of multi-substituted thieno[3,2-b]thiophene molecules, enabling fine-tuning of the electronic properties of the resulting materials. researchgate.net By modifying the substituents, researchers can alter the HOMO/LUMO energy levels, bandgap, and solid-state packing, which are critical parameters for device performance. Therefore, this compound is an important starting material for accessing these high-performance organic semiconductor materials. nih.gov
Role in Synthetic Methodologies for Pharmaceutical and Agrochemical Intermediates
The chemical reactivity of this compound makes it a cornerstone intermediate in the synthesis of various high-value molecules for the pharmaceutical and agrochemical sectors. chemnet.com Its utility stems primarily from the versatile transformations of the nitro group.
One of the most common and critical transformations is the reduction of the nitro group to an amine. The resulting aminothiophene derivative is a key precursor in the synthesis of several active ingredients.
Pharmaceutical Applications: The reduction product, Methyl 3-amino-4-methylthiophene-2-carboxylate, is a direct intermediate in the manufacturing of Articaine. google.comganeshremedies.com Articaine is a widely used amide-type local anesthetic in dentistry, notable for being the only one to contain a thiophene ring, which enhances its lipid solubility. ganeshremedies.comwikipedia.org The synthesis involves the amidation of the amino group on the thiophene intermediate. google.comgoogle.com Furthermore, the broader class of nitrothiophene derivatives has been explored for therapeutic uses, including as lead compounds for antibacterial agents and as components in chemotherapeutic drugs like nifurzide. mdpi.comgoogle.com
Agrochemical Applications: In the agrochemical field, substituted thiophenes are crucial building blocks for a new generation of insecticides. beilstein-journals.org Specifically, the amino-thiophene intermediate derived from the reduction of a nitro-precursor is used in the synthesis of the herbicide Thifensulfuron-methyl. rsc.org This highlights the role of the nitrothiophene scaffold in creating molecules that help protect food crops.
The synthetic utility of this compound is rooted in two primary methodologies:
Nitro Group Reduction: A straightforward conversion to a primary amine, opening pathways to amides, sulfonamides, and other nitrogen-containing structures common in bioactive molecules.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the thiophene ring, allowing the nitro group itself to be displaced by various nucleophiles to build more complex heterocyclic systems. mdpi.com
Interactive Data Table: Applications as a Synthetic Intermediate
Click on the headers to sort the table.
Conclusion and Future Research Directions
Summary of Current Knowledge on Methyl 4-nitrothiophene-2-carboxylate
This compound is a substituted thiophene (B33073) derivative that serves as a valuable intermediate in organic synthesis. chemnet.com Its structure, featuring a thiophene ring functionalized with both an electron-withdrawing nitro group and a methyl ester group, makes it a versatile building block for the construction of more complex heterocyclic systems. The presence of these functional groups at specific positions on the thiophene core imparts distinct chemical reactivity and electronic properties to the molecule.
Basic physicochemical data for the compound have been established. chemnet.comchemenu.com It is recognized primarily for its role as a precursor in synthetic chemistry, where it can be utilized in the preparation of a variety of target molecules. While its direct applications are not extensively documented, its utility is inferred from the importance of substituted thiophenes in medicinal chemistry and material science. Analogous compounds, such as methyl 3-aminothiophene-2-carboxylate, are key intermediates in the synthesis of pharmaceuticals, dyes, and pesticides, suggesting a similar potential for this nitro-substituted counterpart. mdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 24647-78-7 | chemnet.comchemenu.com |
| Molecular Formula | C₆H₅NO₄S | chemnet.com |
| Molecular Weight | 187.17 g/mol | chemnet.comchemenu.com |
| Synonyms | 2-Thiophenecarboxylic acid, 4-nitro-, methyl ester | chemnet.com |
Emerging Synthetic Strategies and Reaction Pathways
The synthesis and reaction pathways involving this compound are guided by the principles of thiophene chemistry. The preparation of the core structure typically relies on the nitration of a pre-functionalized thiophene ring. The regioselectivity of nitration on the thiophene ring is a critical aspect, often yielding a mixture of isomers, which necessitates controlled reaction conditions to favor the desired 4-nitro substitution.
Emerging strategies in organic synthesis focus on improving the efficiency and selectivity of these transformations. Key reaction pathways for this compound include:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the thiophene ring towards nucleophilic attack. This allows for the displacement of the nitro group by various nucleophiles, such as thiolates, providing a powerful method for introducing new functionalities and constructing fused-ring systems like thieno[3,2-b]thiophenes.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd). This transformation yields methyl 4-aminothiophene-2-carboxylate, a versatile bifunctional intermediate. The resulting amino group can then participate in a wide array of subsequent reactions, including diazotization, acylation, and condensation reactions, to build diverse molecular architectures.
Ester Manipulation: The methyl ester group offers another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. This allows for the introduction of varied side chains or for linking the thiophene scaffold to other molecules.
Modern synthetic approaches are increasingly focused on catalyst-driven processes, such as palladium-catalyzed cross-coupling reactions, to form new carbon-carbon or carbon-heteroatom bonds at various positions on the thiophene ring, further expanding its synthetic utility.
Advanced Computational Approaches for Predictive Chemistry
Advanced computational methods are becoming indispensable tools for understanding and predicting the chemical behavior of molecules like this compound. researchgate.net Density Functional Theory (DFT) and other quantum mechanical simulations provide deep insights into the structure-property relationships that govern its reactivity and potential applications. researchgate.netmdpi.comtue.nl
Key areas where computational chemistry offers significant value include:
Molecular Structure and Electronic Properties: DFT calculations can accurately predict the optimized geometry, bond lengths, and bond angles of the molecule. Furthermore, they can map the electron density distribution and electrostatic potential (ESP), identifying electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity and electronic properties. mdpi.com The HOMO-LUMO energy gap is a key parameter for assessing the molecule's kinetic stability and its potential use in organic electronic materials. researchgate.netmdpi.com For thiophene derivatives, these calculations help in designing molecules with tailored electronic properties for applications in organic semiconductors. researchgate.net
Reaction Mechanism and Energetics: Computational modeling can elucidate the mechanisms of reactions involving this compound. By calculating the energy profiles of reaction pathways, including transition states and intermediates, researchers can predict the feasibility and selectivity of different synthetic transformations, aiding in the design of more efficient synthetic routes.
Intermolecular Interactions: Methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. mdpi.com This is vital for understanding crystal packing and predicting the properties of materials derived from this compound.
These computational approaches enable a "materials-by-design" strategy, allowing for the in-silico screening of potential derivatives for specific applications before undertaking laborious and costly experimental synthesis. nrel.govntua.grutexas.edu
Untapped Potential in Material Science and Synthetic Applications
While primarily viewed as a synthetic intermediate, this compound possesses significant untapped potential as a building block for advanced functional materials, particularly in the field of organic electronics. numberanalytics.com Thiophene-based molecules and polymers are cornerstones of this field due to their excellent charge transport properties and chemical stability. nih.govresearchgate.netwikipedia.org
The specific functional groups of this compound make it an attractive candidate for creating tailored materials:
Organic Electronics: The thiophene core is an electron-rich π-conjugated system, a fundamental requirement for organic semiconductors. mdpi.com The presence of strong electron-withdrawing groups (nitro and ester) can be used to tune the HOMO and LUMO energy levels of the molecule. researchgate.net By incorporating this unit into larger conjugated systems, such as polymers or small molecules, it is possible to create materials with specific electronic band gaps suitable for applications in:
Organic Field-Effect Transistors (OFETs): As a component of n-type or ambipolar semiconductor materials.
Organic Photovoltaics (OPVs): As a component in either the donor or acceptor material to optimize energy level alignment for efficient charge separation. mdpi.com
Organic Light-Emitting Diodes (OLEDs): As part of the emissive or charge-transport layers. beilstein-journals.org
Functional Dyes and Sensors: The push-pull nature of the substituted thiophene ring could be exploited in the design of chromophores for nonlinear optics or as active components in chemical sensors, where interaction with an analyte could modulate the electronic properties and lead to a colorimetric or fluorescent response. wikipedia.org
In synthetic applications, its role as a bifunctional building block is paramount. The distinct reactivity of the nitro and ester groups allows for orthogonal chemical modifications, enabling the construction of complex, multifunctional molecules from a relatively simple and accessible starting material. chemrxiv.org
Prospects for Derivatization and Scaffold Diversity
The chemical structure of this compound offers numerous avenues for derivatization, making it a versatile scaffold for generating diverse libraries of compounds. The strategic modification of its functional groups can lead to a wide range of molecules with novel properties.
Nitro Group Transformations: As a versatile functional group, the nitro moiety is not just a leaving group in SNAr reactions or a precursor to an amine. It can participate in various other transformations, including partial reduction to nitroso or hydroxylamino derivatives, or be used to direct further substitution on the aromatic ring. Conversion to an amino group opens up the vast field of aniline (B41778) chemistry, allowing for the synthesis of amides, sulfonamides, ureas, and heterocyclic rings like benzimidazoles (or their thiophene isosteres).
Ester Group Modifications: Beyond simple hydrolysis or amidation, the ester can be reduced to a primary alcohol, providing a site for etherification or further oxidation. It can also be converted to a hydrazide, which is a key precursor for synthesizing heterocycles like pyrazoles and oxadiazoles.
Thiophene Ring Functionalization: While the nitro group deactivates the ring towards electrophilic substitution, the development of modern cross-coupling methodologies (e.g., Suzuki, Stille, Heck) allows for the introduction of aryl, vinyl, or alkyl substituents at other positions of the thiophene ring, provided a suitable handle (like a halogen) is present or can be introduced. This enables the creation of extended π-conjugated systems. numberanalytics.com
Building Fused Systems: The combination of functional groups makes this molecule an ideal precursor for synthesizing fused heterocyclic systems. For example, reduction of the nitro group followed by intramolecular condensation reactions with a suitably modified ester group could lead to thieno-fused pyridones or pyrazinones, which are scaffolds of interest in medicinal chemistry.
The strategic combination of these derivatization pathways allows for the systematic exploration of chemical space around the 4-nitrothiophene-2-carboxylate core, paving the way for the discovery of new molecules with tailored biological activities or material properties.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl 4-nitrothiophene-2-carboxylate, and how does the nitro group influence reactivity?
- Methodological Answer : The synthesis typically involves nitration of methyl thiophene-2-carboxylate derivatives. The nitro group acts as a strong electron-withdrawing substituent, directing electrophilic substitution to specific positions on the thiophene ring. For example, nitration conditions (e.g., HNO₃/H₂SO₄) must be optimized to avoid over-nitration or ring degradation. Characterization via H NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons) and IR (stretching at ~1530 cm for NO₂) confirms regioselectivity and purity .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
- Spectroscopy : H/C NMR to verify substituent positions; IR for functional groups (C=O at ~1700 cm, NO₂ at ~1530 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns .
Q. What role does this compound play as a precursor in heterocyclic chemistry?
- Methodological Answer : The nitro group facilitates subsequent functionalization (e.g., reduction to amine for pharmacophore development or cross-coupling reactions). For example, catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, enabling Suzuki-Miyaura coupling for biaryl synthesis .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- SHELXL : Refine X-ray diffraction data to model bond lengths/angles, particularly the thiophene ring’s planarity and nitro group orientation.
- ORTEP-3 : Visualize thermal ellipsoids to assess disorder or dynamic effects in crystal lattices.
- Example: A recent study resolved torsional strain in a nitro-thiophene derivative using SHELXL refinement .
Q. How do electronic effects of the nitro group influence the thiophene ring’s conformation in this compound?
- Methodological Answer : Computational methods (DFT at B3LYP/6-311+G(d,p)) predict ring puckering and electron density distribution. Experimentally, ring puckering coordinates (Cremer-Pople parameters) derived from crystallographic data quantify deviations from planarity. The nitro group induces slight out-of-plane distortion (~10° dihedral angle) .
Q. What strategies address discrepancies in spectroscopic vs. crystallographic data for nitro-thiophene derivatives?
- Methodological Answer : Cross-validate using:
- Solid-State NMR : Compare with solution-phase NMR to detect polymorphism.
- Temperature-Dependent XRD : Identify thermal motion artifacts affecting bond lengths.
- Example: A 2023 study resolved a nitro-thiophene tautomerism conflict by combining variable-temperature XRD and N NMR .
Q. How can this compound be utilized in structure-activity relationship (SAR) studies for bioactive molecules?
- Methodological Answer :
- Derivatization : Synthesize analogs (e.g., nitro→amine, ester→amide) to probe electronic and steric effects.
- Biological Assays : Test inhibitory activity (e.g., kinase assays) and correlate with substituent positions.
- Example: A 2022 study linked nitro-thiophene derivatives to PTP1B inhibition via SAR-guided modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
